molecular formula C6H5ClN4 B595138 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1245643-75-7

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B595138
CAS No.: 1245643-75-7
M. Wt: 168.584
InChI Key: WOTJLFCDHRGDBB-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position and an amino group at the 3-position of the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 5-position in 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJLFCDHRGDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743263
Record name 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-75-7
Record name 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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